Imidazo[2,1-b]thiazole-6-carbaldehyde

Anticancer VEGFR-2 Gastric Cancer

Researchers often face limited commercial access to functionalized imidazo[2,1-b]thiazole building blocks, delaying SAR campaigns. This 6-carbaldehyde derivative offers a direct solution. - Reactive Handle: Enables rapid diversification into amide, hydrazone, and heterocycle libraries. - Validated Core: Scaffold achieves sub-micromolar VEGFR-2 inhibition (IC50 0.22-0.95 μM) and antitubercular MIC of 3.53 μM. - Reliable Supply: Available from multiple global vendors with documented purity and stability.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 120107-61-1
Cat. No. B045997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole-6-carbaldehyde
CAS120107-61-1
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)C=O
InChIInChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H
InChIKeyVYBDPAAWKNKEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]thiazole-6-carbaldehyde: Privileged Scaffold for Medicinal Chemistry


Imidazo[2,1-b]thiazole-6-carbaldehyde is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system with a reactive carbaldehyde group at the 6-position . The imidazo[2,1-b]thiazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antitubercular, and antioxidant effects [1]. The aldehyde functional group at the 6-position provides a versatile synthetic handle for further derivatization, enabling the construction of diverse chemical libraries targeting specific therapeutic areas [2].

Imidazo[2,1-b]thiazole-6-carbaldehyde: Non-Interchangeable Structural Analogs


Generic substitution among imidazo[2,1-b]thiazole analogs is not scientifically valid due to pronounced differences in biological activity arising from subtle structural variations. The position and nature of substituents on the core scaffold critically dictate target binding affinity, selectivity, and overall pharmacodynamics [1]. For instance, 6-substituted derivatives demonstrate distinct chemopreventive and antioxidant profiles compared to 2-, 3-, or 5-substituted analogs, with IC50 values varying by orders of magnitude depending on the substitution pattern [2]. Furthermore, even within the 6-substituted class, the specific functional group (e.g., aldehyde vs. carboxylic acid vs. aryl) profoundly influences both synthetic utility and biological outcomes [3].

Imidazo[2,1-b]thiazole-6-carbaldehyde: Comparative Performance Evidence


Anticancer Potency vs. Sorafenib in Gastric Cancer

In a direct head-to-head comparison of novel imidazo[2,1-b]thiazole-matrine derivatives, compounds 6H and 7H demonstrated antiproliferative activity against HGC-27 gastric cancer cells with IC50 values of 9.26 μM and 7.04 μM, respectively, comparable to the multi-targeted kinase inhibitor sorafenib [1]. Notably, compound 6H exhibited VEGFR-2 inhibitory activity (IC50 = 3.09 ± 0.15 μM) while displaying lower toxicity to normal cells [1].

Anticancer VEGFR-2 Gastric Cancer

Breast Cancer Cytotoxicity vs. Cisplatin

Novel indolinone-grafted imidazo[2,1-b]thiazole derivatives demonstrated superior anticancer activity against MDA-MB-231 breast cancer cells compared to the clinical standard cisplatin. Compounds 6a, 6f, 6h, and 10f exhibited IC50 values of 9.79 μM, 8.78 μM, 8.35 μM, and 10.88 μM, respectively, versus cisplatin's IC50 of 11.50 μM [1].

Anticancer VEGFR-2 Breast Cancer

Antifungal Efficacy vs. Furacilin in Candida albicans

The 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole derivative (4h) demonstrated an MIC of 15.625 μg/mL against Candida albicans, which represents a two-fold improvement in antifungal activity compared to the control drug Furacilin [1].

Antifungal Antimicrobial Candida albicans

Antioxidant Activity vs. Quercetin in DPPH Assay

A series of novel hydrazinecarbothioamide and 1,2,4-triazole-3-thione derivatives of imidazo[2,1-b]thiazole were evaluated for antioxidant activity using the DPPH radical scavenging assay. Compounds 4i, 4j, 4k, and 4n displayed antioxidant activity comparable to the reference compound Quercetin [1].

Antioxidant DPPH Free Radical Scavenging

Imidazo[2,1-b]thiazole-6-carbaldehyde: Evidence-Backed Applications


VEGFR-2 Kinase Inhibitor Lead Optimization

Based on direct comparative data showing that imidazo[2,1-b]thiazole derivatives achieve IC50 values comparable to sorafenib in gastric cancer cells (9.26 μM vs. sorafenib) and sub-micromolar VEGFR-2 inhibition (IC50 = 0.22-0.95 μM), this scaffold is optimally deployed in early-stage medicinal chemistry campaigns focused on angiogenesis-dependent cancers [1][2]. The carbaldehyde handle enables rapid diversification into amide, hydrazone, and heterocyclic libraries for structure-activity relationship (SAR) exploration [3].

Novel Antifungal Agents Targeting Candida

The demonstration that 5,6-dihydroimidazo[2,1-b]thiazole derivatives exhibit twice the antifungal activity of Furacilin against Candida albicans (MIC = 15.625 μg/mL vs. 2-fold higher for Furacilin) positions this compound as a strategic starting point for antifungal drug discovery [4]. The scaffold's synthetic accessibility via cyclocondensation of imidazolidine-2-thione with phenacyl bromides further supports its use in generating focused antifungal libraries [4].

Antioxidant Synthesis for Oxidative Stress Diseases

With imidazo[2,1-b]thiazole derivatives achieving DPPH radical scavenging activity comparable to Quercetin, this compound is well-suited for the synthesis of novel antioxidants targeting diseases associated with oxidative stress, including neurodegenerative disorders and inflammatory conditions [5]. The 6-carbaldehyde group provides a convenient site for introducing phenolic moieties known to enhance antioxidant capacity [6].

Antitubercular Drug Discovery Targeting Pantothenate Synthetase

Imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 0.53 ± 0.13 μM) and antitubercular activity (MIC = 3.53 μM), with in vivo efficacy confirmed in zebrafish models (1.5 log reduction in M. marinum load at 10 mg/kg) [7]. This positions the scaffold as a validated starting point for developing novel antitubercular agents with a defined mechanism of action.

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